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Compound of Interest

Compound Name: Fumagilin-105

Cat. No.: B15623099 Get Quote

Disclaimer: The compound "Fumagilin-105" is understood to be a representative analogue of

the fumagillin family of molecules that target Methionine Aminopeptidase 2 (MetAP2). The

information and protocols provided herein are based on established knowledge of fumagillin

and its derivatives. Researchers should adapt these guidelines to their specific experimental

context.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Fumagilin-105?

Fumagilin-105 is an irreversible inhibitor of Methionine Aminopeptidase 2 (MetAP2). It

covalently binds to a histidine residue in the active site of MetAP2, leading to the inhibition of its

enzymatic activity. This inhibition subsequently marks the enzyme for degradation, effectively

reducing cellular MetAP2 levels. This process is crucial for its anti-angiogenic effects.

Q2: What is a recommended starting concentration for in vitro experiments with Fumagilin-
105?

For initial experiments in cell culture, a starting concentration in the range of 10-100 nM is

recommended. However, the optimal concentration is highly dependent on the cell line being

used. A dose-response experiment is crucial to determine the precise EC50 for MetAP2

degradation and the IC50 for cell viability in your specific model system.

Q3: How should Fumagilin-105 be prepared and stored for optimal stability?
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Fumagilin-105 should be dissolved in a suitable organic solvent, such as DMSO, to create a

high-concentration stock solution (e.g., 10-20 mM). This stock solution should be aliquoted into

smaller volumes and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles, which

can lead to compound degradation. When preparing working solutions, the final concentration

of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-

induced toxicity.

Q4: What are the anticipated downstream cellular effects following MetAP2 degradation by

Fumagilin-105?

The primary downstream effect of MetAP2 inhibition and degradation is the suppression of

endothelial cell proliferation and migration, which are key processes in angiogenesis. This is

mediated through the accumulation of p53 and the subsequent induction of the cyclin-

dependent kinase inhibitor p21. This can lead to cell cycle arrest, typically at the G1 phase.

Troubleshooting Guide
Issue 1: No significant MetAP2 degradation is observed after treatment with Fumagilin-105.

Possible Cause 1: Suboptimal Concentration: The concentration of Fumagilin-105 may be

too low for the specific cell line being used.

Solution: Perform a dose-response experiment, testing a broader range of concentrations

(e.g., 1 nM to 10 µM) to identify the optimal concentration for MetAP2 degradation.

Possible Cause 2: Insufficient Incubation Time: The duration of the treatment may not be

long enough for the degradation process to occur.

Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 6,

12, 24, 48 hours) to determine the optimal treatment time.

Possible Cause 3: Cell Line Resistance: The chosen cell line may have intrinsic resistance

mechanisms to Fumagilin-105.

Solution: Consider using a different, more sensitive cell line as a positive control, such as

Human Umbilical Vein Endothelial Cells (HUVECs).
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Possible Cause 4: Improper Compound Handling: The Fumagilin-105 stock solution may

have degraded due to improper storage or multiple freeze-thaw cycles.

Solution: Prepare a fresh stock solution of Fumagilin-105 from a new vial and repeat the

experiment.

Issue 2: High levels of cell toxicity are observed at concentrations expected to be effective for

MetAP2 degradation.

Possible Cause 1: Concentration is too high: The concentration required for MetAP2

degradation may be close to the cytotoxic threshold for the specific cell line.

Solution: Carefully titrate the concentration of Fumagilin-105 to find a window where

MetAP2 degradation is achieved with minimal impact on cell viability. A dose-response

curve for both degradation and viability is essential.

Possible Cause 2: Off-Target Effects: At higher concentrations, Fumagilin-105 may have off-

target effects that contribute to cytotoxicity.

Solution: Lower the concentration and potentially increase the incubation time to achieve

MetAP2 degradation with reduced toxicity.

Possible Cause 3: Sensitive Cell Line: The cell line being used may be particularly sensitive

to the effects of MetAP2 inhibition.

Solution: If possible, use a less sensitive cell line or ensure that the experimental endpoint

is measured before widespread cell death occurs.

Issue 3: There is significant variability in the results between experiments.

Possible Cause 1: Inconsistent Cell Culture Conditions: Variations in cell density, passage

number, or media composition can affect the cellular response to Fumagilin-105.

Solution: Maintain consistent cell culture practices. Use cells within a defined passage

number range and ensure a consistent seeding density for all experiments.
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Possible Cause 2: Inconsistent Preparation of Fumagilin-105: Inaccuracies in diluting the

stock solution can lead to variability.

Solution: Prepare fresh dilutions of Fumagilin-105 for each experiment from a properly

stored stock aliquot.

Possible Cause 3: Variability in Assay Performance: Inconsistencies in the experimental

procedures, such as antibody dilutions or incubation times for western blotting, can lead to

variable results.

Solution: Standardize all experimental protocols and include appropriate positive and

negative controls in every experiment.

Data Presentation
Table 1: Representative Dose-Response Data for Fumagilin-105

Concentration (nM)
% MetAP2 Degradation
(vs. Vehicle)

% Cell Viability (vs.
Vehicle)

1 15% 98%

10 45% 95%

50 85% 80%

100 95% 60%

500 98% 30%

1000 99% 15%

Table 2: Recommended Starting Concentration Ranges for Common Cell Lines
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Cell Line Type
Recommended
Starting
Concentration (nM)

Notes

HUVEC
Human Umbilical Vein

Endothelial
10 - 50

Highly sensitive to

anti-angiogenic

compounds.

HeLa
Human Cervical

Cancer
50 - 100 Moderately sensitive.

A549
Human Lung

Carcinoma
100 - 250

May require higher

concentrations.

MCF7 Human Breast Cancer 50 - 150
Response can be

variable.

Experimental Protocols
Protocol 1: Western Blotting for MetAP2 Degradation

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of

harvest.

Treatment: The following day, treat the cells with the desired concentrations of Fumagilin-
105 or vehicle control (e.g., DMSO) for the specified duration.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Normalize the protein concentrations for all samples and prepare them

for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF

membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

for 1 hour at room temperature. Incubate with a primary antibody specific for MetAP2

overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a

loading control.

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using

an ECL substrate and an imaging system.

Analysis: Quantify the band intensities and normalize the MetAP2 signal to the loading

control.

Protocol 2: Cell Viability Assay (MTT Assay)

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

Treatment: After 24 hours, treat the cells with a range of Fumagilin-105 concentrations.

Include a vehicle-only control.

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for

the formation of formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each

well to dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically

570 nm) using a microplate reader.

Analysis: Normalize the absorbance values to the vehicle control to determine the

percentage of cell viability for each concentration.
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for-effective-metap2-degradation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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